molecular formula C14H19Cl2NO2 B13788041 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B13788041
M. Wt: 304.2 g/mol
InChI Key: DEQALIXDBPFPJQ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a 3-chlorobenzylamino group attached to the cyclohexane ring, along with a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride.

    Amination: The cyclohexanecarbonyl chloride is then reacted with 3-chlorobenzylamine to form 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include thionyl chloride, 3-chlorobenzylamine, and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride.

    1-amino-1-cyclohexanecarboxylic acid: An α-amino acid with similar structural features.

Uniqueness

This compound is unique due to the presence of the 3-chlorobenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanecarboxylic acid derivatives and suitable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H18ClNO2.ClH/c15-12-6-4-5-11(9-12)10-16-14(13(17)18)7-2-1-3-8-14;/h4-6,9,16H,1-3,7-8,10H2,(H,17,18);1H

InChI Key

DEQALIXDBPFPJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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